molecular formula C22H34N4O6 B14209899 L-Valyl-L-valyl-L-tyrosyl-L-alanine CAS No. 798541-27-2

L-Valyl-L-valyl-L-tyrosyl-L-alanine

Cat. No.: B14209899
CAS No.: 798541-27-2
M. Wt: 450.5 g/mol
InChI Key: OVJULPJMUOKOPB-MGHWNKPDSA-N
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Description

L-Valyl-L-valyl-L-tyrosyl-L-alanine is a synthetic peptide composed of four amino acids: valine, tyrosine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-valyl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (valine and valine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Valyl-L-valyl-L-tyrosyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of L-Valyl-L-valyl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the context and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-tyrosyl-L-alanine: A tripeptide with similar properties but lacking one valine residue.

    L-Valyl-L-tyrosine: A dipeptide with a simpler structure.

    L-Alanyl-L-valine: Another dipeptide with different amino acid composition.

Uniqueness

L-Valyl-L-valyl-L-tyrosyl-L-alanine is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of two valine residues and a tyrosine residue allows for unique interactions and stability compared to other similar peptides.

Properties

CAS No.

798541-27-2

Molecular Formula

C22H34N4O6

Molecular Weight

450.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C22H34N4O6/c1-11(2)17(23)20(29)26-18(12(3)4)21(30)25-16(19(28)24-13(5)22(31)32)10-14-6-8-15(27)9-7-14/h6-9,11-13,16-18,27H,10,23H2,1-5H3,(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t13-,16-,17-,18-/m0/s1

InChI Key

OVJULPJMUOKOPB-MGHWNKPDSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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